6-Chloroquinoline: A Technical Guide for Researchers and Drug Development Professionals
6-Chloroquinoline: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 612-57-7 Molecular Formula: C₉H₆ClN Molecular Weight: 163.60 g/mol [1]
This technical guide provides an in-depth overview of 6-chloroquinoline, a heterocyclic aromatic compound widely utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Of particular significance is its role in the development of novel therapeutic agents, owing to the exhibition of antimicrobial, antimalarial, and anticancer properties by its derivatives.[1] This document outlines its chemical and physical properties, provides a detailed synthesis protocol, describes its application in cancer research through the inhibition of the PI3K/Akt/mTOR signaling pathway, and includes a relevant experimental protocol for assessing the cytotoxicity of its derivatives.
Core Properties and Data
Quantitative data for 6-chloroquinoline is summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 612-57-7 |
| Molecular Formula | C₉H₆ClN |
| Molecular Weight | 163.60 g/mol |
| Appearance | White to light yellow or light orange powder/lump |
| Melting Point | 41-43 °C |
| Boiling Point | 126-127 °C at 10 mmHg |
| Water Solubility | Insoluble |
| pKa | 4.18 ± 0.10 (Predicted) |
Synthesis of 6-Chloroquinoline
A general and effective procedure for the synthesis of quinolines, including 6-chloroquinoline, involves the reaction of an aniline with a source of acrolein in the presence of an acid catalyst. The following protocol details a method for the preparation of quinolines.
Experimental Protocol: Synthesis of Quinolines
Materials:
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Aniline (2 mmol)
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Carbon tetrachloride (4 mmol)
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1,3-propanediol (8 mmol)
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Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.02 mmol)
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Argon gas
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10% Sodium hydroxide solution
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Methylene chloride (Dichloromethane)
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Hydrochloric acid
Procedure:
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An ampule is charged with 0.02 mmol of FeCl₃·6H₂O, 2 mmol of aniline, 4 mmol of carbon tetrachloride, and 8 mmol of 1,3-propanediol under an argon atmosphere.[2]
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The ampule is sealed and placed into a pressure reactor, which is then hermetically closed.
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The reactor is heated to 150°C for 8 hours with continuous stirring.[2]
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After the reaction is complete, the reactor is cooled to room temperature.
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The ampule is opened, and the reaction mixture is poured into hydrochloric acid.[2]
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The aqueous layer is separated and then neutralized with a 10% sodium hydroxide solution.[2]
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The neutralized solution is extracted with methylene chloride.
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The organic layer is filtered, and the solvent is distilled off.
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The resulting residue is distilled under a vacuum to yield the quinoline product.[2]
Application in Drug Development: Targeting the PI3K/Akt/mTOR Pathway
Derivatives of 6-chloroquinoline have shown significant promise as anticancer agents, particularly as inhibitors of key signaling pathways that are often dysregulated in cancer. One of the most critical of these is the PI3K/Akt/mTOR pathway, which plays a central role in regulating cell growth, proliferation, survival, and metabolism.[3] The aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for the development of novel therapeutics.[3]
Quinoline-based compounds can be designed to act as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[4][5] By blocking the activity of these enzymes, these compounds can disrupt the downstream signaling cascade, ultimately leading to the inhibition of tumor cell growth and the induction of apoptosis.[4]
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and indicates the points of inhibition by quinoline-based inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
To assess the anticancer potential of newly synthesized 6-chloroquinoline derivatives, an in vitro cytotoxicity assay is a fundamental first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
Materials:
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Cancer cell line of interest (e.g., HL-60)
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Complete cell culture medium
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6-Chloroquinoline derivative (test compound)
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Dimethyl sulfoxide (DMSO)
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MTT solution (5 mg/mL in PBS)
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96-well microplate
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Microplate reader
Procedure:
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Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the 6-chloroquinoline derivative in the complete medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions in triplicate. Include a vehicle control (medium with DMSO) and a blank (medium only).
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Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
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MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.
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Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
References
- 1. Page loading... [wap.guidechem.com]
- 2. 6-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells [pubmed.ncbi.nlm.nih.gov]
- 5. Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
